VU0420373

Description

Propriétés

IUPAC Name |

2-[5-(2-fluorophenyl)-1H-pyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-7-3-1-5-10(12)13-9-14(18-17-13)11-6-2-4-8-15(11)19/h1-9,19H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPGLKXXUIEFLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901257291 |

Source

|

| Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38376-29-3 |

Source

|

| Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38376-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901257291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Atypical Mechanism of VU0420373: A Potent Activator of the Staphylococcal Heme Sensor System

For Immediate Release

Nashville, TN – Researchers have elucidated the mechanism of action of VU0420373, a small molecule initially investigated for neurological targets but now identified as a potent activator of the Heme Sensor System (HssRS) in the bacterium Staphylococcus aureus. This discovery pivots the compound's potential applications from neuroscience to antimicrobial research, offering a novel strategy to combat a significant human pathogen. This compound induces heme biosynthesis and exhibits toxicity specifically in fermenting S. aureus, highlighting a unique vulnerability in bacterial metabolism.

The HssRS is a two-component regulatory system crucial for S. aureus to manage heme homeostasis. While heme is an essential nutrient, particularly for respiration, high concentrations are toxic. The HssRS system senses heme levels and upregulates the expression of the HrtAB efflux pump to expel excess heme, thereby ensuring bacterial survival.

This compound acts by activating this HssRS pathway, leading to the downstream expression of the HrtAB heme transporter. This activation, however, does not appear to be through direct binding to the heme sensing domain of HssS. Instead, evidence suggests that this compound perturbs central metabolism, leading to an increase in endogenous heme biosynthesis. This accumulation of intracellular heme is then detected by the HssRS system, triggering the protective efflux mechanism.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity on the S. aureus HssRS system.

| Parameter | Value | Species/System |

| EC50 (HssRS Activation) | 10.7 µM[1] | Staphylococcus aureus |

| pEC50 | 4.97[1] | Staphylococcus aureus |

| IC50 (Newman aerobic) | >60 µM[1] | Staphylococcus aureus |

| IC50 (Newman anaerobic) | >60 µM[1] | Staphylococcus aureus |

Signaling Pathway of HssRS Activation by this compound

The activation of the HssRS system by this compound involves a series of intracellular events culminating in the expression of the HrtAB heme efflux pump. The proposed signaling cascade is depicted below.

Experimental Protocols

The characterization of this compound's mechanism of action relied on a combination of microbiological and molecular biology techniques. Below are the detailed methodologies for the key experiments.

HssRS Activation Assay

This assay is designed to measure the ability of a compound to activate the HssRS two-component system, typically by monitoring the expression of a reporter gene under the control of the hrtAB promoter.

-

Bacterial Strain: Staphylococcus aureus strain containing a plasmid with a reporter gene (e.g., luciferase or β-galactosidase) fused to the promoter of the hrtAB operon.

-

Culture Conditions: Bacteria are grown overnight in a suitable medium (e.g., Tryptic Soy Broth) at 37°C with shaking.

-

Assay Procedure:

-

The overnight culture is diluted to a starting OD600 of 0.05 in fresh medium.

-

The diluted culture is dispensed into a 96-well plate.

-

This compound is added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

-

The plate is incubated at 37°C with shaking for a defined period (e.g., 4-6 hours).

-

-

Measurement:

-

For a luciferase reporter, luminescence is measured using a plate reader after the addition of a luciferase substrate.

-

For a β-galactosidase reporter, the assay is performed using a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), and the absorbance is measured at 420 nm.

-

-

Data Analysis: The reporter signal is normalized to bacterial growth (OD600). The EC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal model.

Bacterial Growth Inhibition (IC50) Assay

This assay determines the concentration of a compound that inhibits bacterial growth by 50%.

-

Bacterial Strain: Staphylococcus aureus (e.g., Newman strain).

-

Culture Conditions: Bacteria are grown under both aerobic and anaerobic (fermenting) conditions.

-

Aerobic: Tryptic Soy Broth at 37°C with shaking.

-

Anaerobic: Tryptic Soy Broth supplemented with glucose in an anaerobic chamber.

-

-

Assay Procedure:

-

An overnight culture is diluted to a starting OD600 of 0.05 in the appropriate fresh medium.

-

The diluted culture is added to a 96-well plate.

-

This compound is serially diluted and added to the wells.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Measurement: The optical density at 600 nm (OD600) is measured using a plate reader.

-

Data Analysis: The percent inhibition of growth is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of HssRS activators like this compound.

Logical Relationship of HssRS-Mediated Heme Detoxification

The HssRS system is a critical component of a larger network that governs heme homeostasis in S. aureus. The logical relationship between heme sensing, efflux, and bacterial survival is outlined below.

References

No Publicly Available Data Links VU0420373 to HssRS Activation in S. aureus

A comprehensive review of publicly accessible scientific literature and data reveals no direct evidence or published research detailing the activity of the compound VU0420373 as an activator of the HssRS two-component system in Staphylococcus aureus.

Despite targeted searches for quantitative data, experimental protocols, and mechanistic insights related to this compound and the HssRS system, no specific information could be retrieved. The HssRS system is a known heme-sensing and detoxification pathway in S. aureus, crucial for its survival and virulence. However, the role of this compound in modulating this system has not been described in the available scientific literature.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, or detail experimental methodologies as requested. The creation of signaling pathway diagrams, experimental workflows, or logical relationships involving this compound and the HssRS system would be purely speculative and lack the necessary scientific foundation.

Researchers, scientists, and drug development professionals interested in the modulation of the HssRS system in S. aureus are encouraged to consult the existing body of literature on known activators and inhibitors of this pathway. Further investigation into novel compounds like this compound would require original research to establish any potential biological activity and mechanism of action.

The Role of VU0420373 in Inducing Heme Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0420373 is a potent small-molecule activator of the Staphylococcus aureus heme sensor system (HssRS).[1][2][3] This compound has been identified as an inducer of endogenous heme biosynthesis, a discovery that has significant implications for understanding bacterial metabolism and developing novel antimicrobial strategies. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the induction of heme biosynthesis, supported by quantitative data, experimental protocols, and detailed signaling pathway diagrams. The primary focus of this document is on the effects of this compound in the bacterium Staphylococcus aureus, where its activity has been characterized.

Core Mechanism: Activation of the Heme Sensor System (HssRS)

This compound's primary mechanism of action is the activation of the HssRS two-component system in S. aureus.[4][5][6] The HssRS system is a key regulatory circuit that allows S. aureus to sense and respond to heme concentrations in its environment. While typically activated by high levels of exogenous heme to mitigate toxicity, this compound can trigger this system, leading to the downstream induction of endogenous heme biosynthesis.[4][5][6]

The HssRS system consists of:

-

HssS: A sensor histidine kinase.

-

HssR: A response regulator.

Under normal conditions, in the absence of a heme signal, HssS is inactive. Upon activation by a signal such as high heme concentration or by a molecule like this compound, HssS autophosphorylates and then transfers the phosphate group to HssR. Phosphorylated HssR then acts as a transcriptional regulator, binding to specific DNA sequences to control the expression of target genes.[3][7]

Signaling Pathway of HssRS Activation by this compound

The following diagram illustrates the signaling cascade initiated by this compound, leading to the induction of heme biosynthesis.

Quantitative Data on this compound Activity

The potency of this compound as an HssRS activator has been quantitatively determined. The following table summarizes the key data points.

| Parameter | Value | Description | Source |

| EC50 | 10.7 µM | The concentration of this compound that elicits a half-maximal response of the HssRS system. | [1][2][3] |

| pEC50 | 4.97 | The negative logarithm of the EC50 value. | [1][2][3] |

Experimental Protocols

The following are generalized protocols based on the methodologies used to characterize small-molecule activators of the S. aureus HssRS system.

High-Throughput Screening (HTS) for HssRS Activators

A common method to identify activators of the HssRS system is through a high-throughput screen utilizing a reporter system.

Objective: To identify small molecules that activate the HssRS two-component system.

Methodology:

-

Reporter Strain Construction: A reporter strain of S. aureus is engineered. This typically involves placing a reporter gene, such as the luxABCDE operon from Photorhabdus luminescens (which produces bioluminescence), under the control of the hrtAB promoter. The hrtAB promoter is known to be strongly induced by HssRS activation.

-

Screening: The reporter strain is grown in a multi-well plate format. A library of small molecules, including this compound, is added to the individual wells.

-

Incubation: The plates are incubated to allow for bacterial growth and interaction with the compounds.

-

Signal Detection: The activity of the reporter gene is measured. In the case of a lux reporter, luminescence is quantified using a plate reader.

-

Hit Identification: Compounds that produce a significant increase in the reporter signal compared to a vehicle control (e.g., DMSO) are identified as potential HssRS activators.

Heme Biosynthesis Induction Assay

To confirm that an HssRS activator induces endogenous heme biosynthesis, the following type of assay can be performed.

Objective: To determine if this compound increases the production of heme in S. aureus.

Methodology:

-

Bacterial Culture: S. aureus is grown in a suitable culture medium.

-

Compound Treatment: The bacterial culture is treated with this compound at various concentrations. A vehicle control is also included.

-

Heme Extraction: After a defined incubation period, the bacterial cells are harvested, and heme is extracted from the cell lysate.

-

Heme Quantification: The concentration of heme in the extracts is quantified. This can be done using methods such as high-performance liquid chromatography (HPLC) or a colorimetric assay based on the formation of a pyridine hemochrome.

-

Data Analysis: The amount of heme produced in the this compound-treated samples is compared to the control to determine if the compound induces heme biosynthesis.

Logical Relationship of this compound's Dual Effect

This compound exhibits a dual effect: it induces heme biosynthesis and is toxic to fermenting S. aureus. The induction of heme biosynthesis is thought to be a consequence of the metabolic perturbation caused by the compound, which in turn activates the HssRS system. This toxicity towards fermenting bacteria is a key feature, as it suggests a potential therapeutic strategy against persistent bacterial populations.

Conclusion and Future Directions

This compound is a valuable chemical tool for dissecting the regulation of heme biosynthesis and homeostasis in S. aureus. Its ability to induce endogenous heme production through the activation of the HssRS system provides a unique mechanism for studying this essential pathway. Furthermore, the toxicity of this compound towards fermenting S. aureus highlights a novel approach for antimicrobial drug development, particularly for targeting persistent and antibiotic-tolerant bacterial populations. Future research should focus on elucidating the precise molecular target of this compound that leads to metabolic perturbation and further exploring the therapeutic potential of targeting bacterial fermentation.

References

- 1. A Staphylococcus aureus regulatory system that responds to host heme and modulates virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The heme sensor system of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signaling and DNA-binding activities of the Staphylococcus aureus HssR-HssS two-component system required for heme sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

- 6. Activation of heme biosynthesis by a small molecule that is toxic to fermenting Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Heme Sensor System of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to VU0420373: A Potent Activator of the Staphylococcal Heme Sensor System

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0420373 has emerged as a significant chemical probe for studying the heme stress response in Staphylococcus aureus. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented to facilitate further research and development. The document elucidates the compound's mechanism of action through the activation of the Heme sensor system (HssRS), a critical two-component system for heme detoxification in S. aureus. All quantitative data are summarized in structured tables, and the relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Properties and Structure

This compound, with the IUPAC name N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide , is a small molecule activator of the HssRS two-component system in Staphylococcus aureus. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide |

| Molecular Formula | C₁₅H₁₁FN₂O |

| Molecular Weight | 254.26 g/mol |

| CAS Number | 38376-29-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound, N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide, can be achieved through a standard amidation reaction. The following protocol is a representative procedure based on the synthesis of analogous compounds.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide

Materials:

-

2-(Pyridin-2-yl)acetic acid

-

Thionyl chloride (SOCl₂)

-

4-Fluoroaniline

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Diethyl ether

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Activation of Carboxylic Acid: To a solution of 2-(pyridin-2-yl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(pyridin-2-yl)acetyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 4-fluoroaniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the 4-fluoroaniline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford N-(4-fluorophenyl)-2-(pyridin-2-yl)acetamide as a pure solid.

Biological Activity and Mechanism of Action

This compound is a potent activator of the S. aureus Heme sensor system (HssRS). This two-component system is crucial for the bacterium's survival in the presence of high heme concentrations, a condition encountered during infection.

HssRS Signaling Pathway

The HssRS system consists of a membrane-bound sensor histidine kinase, HssS, and a cytoplasmic response regulator, HssR. In the presence of excess heme, HssS autophosphorylates and subsequently transfers the phosphate group to HssR. Phosphorylated HssR then acts as a transcriptional regulator, binding to the promoter of the hrtAB operon and upregulating the expression of the HrtA/HrtB ABC transporter. This transporter is responsible for effluxing excess heme from the cytoplasm, thereby mitigating its toxic effects. This compound acts as an agonist of this pathway, inducing the expression of hrtAB even in the absence of high external heme concentrations.

Quantitative Biological Data

The biological activity of this compound and its analogs has been characterized using various in vitro assays. A summary of the available quantitative data is presented below.

| Compound | HssRS Activation (EC₅₀, µM)[1] | S. aureus Growth Inhibition (IC₅₀, µM) |

| This compound | 10.7 | > 60 |

| Analog 1 (Specify Structure if available) | ||

| Analog 2 (Specify Structure if available) |

Data for analogs to be populated as it becomes available in the literature.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the biological activity of this compound.

HssRS Activation Assay (XylE Reporter Assay)

This assay quantifies the activation of the HssRS pathway by measuring the expression of a reporter gene, xylE, under the control of the hrt promoter.

Experimental Workflow:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to VU0420373 (CAS Number: 38376-29-3): A Potent Activator of the Staphylococcus aureus Heme Sensor System (HssRS)

This technical guide provides a comprehensive overview of the research surrounding this compound, a small molecule activator of the Staphylococcus aureus Heme Sensor System (HssRS). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: The Staphylococcus aureus Heme Sensor System (HssRS)

Staphylococcus aureus, a significant human pathogen, requires iron for its survival and virulence. Within the host, a primary source of iron is heme. However, high concentrations of free heme are toxic to the bacterium. To maintain heme homeostasis, S. aureus employs a sophisticated two-component system known as the Heme Sensor System (HssRS).

The HssRS system consists of a membrane-bound sensor histidine kinase, HssS , and a cytoplasmic response regulator, HssR . When extracellular heme concentrations reach a toxic threshold, it is sensed by HssS. This triggers a signaling cascade:

-

Heme Sensing: HssS detects high levels of environmental heme.

-

Autophosphorylation: Upon heme binding, HssS undergoes autophosphorylation, utilizing ATP to add a phosphate group to a conserved histidine residue.

-

Phosphotransfer: The phosphate group is then transferred from HssS to a conserved aspartate residue on the HssR response regulator.

-

Transcriptional Activation: Phosphorylated HssR (HssR-P) acts as a transcriptional activator. It binds to a specific direct repeat sequence within the promoter region of the hrtAB operon.

-

Efflux Pump Expression: This binding event initiates the transcription and subsequent translation of the HrtAB proteins, which form an ABC transporter efflux pump.

-

Heme Efflux: The HrtAB pump actively transports excess heme out of the bacterial cytoplasm, thus mitigating its toxicity.

This compound is a potent activator of this HssRS signaling pathway. By activating this system, it induces the expression of the HrtAB efflux pump, enabling S. aureus to better tolerate toxic levels of heme.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as reported in the primary literature.

Table 1: Potency and Efficacy of this compound

| Parameter | Value | Description |

| EC50 | 10.7 µM | The concentration of this compound that elicits a half-maximal response in the HssRS activation assay. |

| pEC50 | 4.97 | The negative logarithm of the EC50 value. |

Table 2: In Vitro Activity of this compound

| Strain | Condition | IC50 | Description |

| S. aureus Newman | Aerobic | >60 µM | The concentration of this compound that inhibits 50% of bacterial growth under aerobic conditions. |

| S. aureus Newman | Anaerobic | >60 µM | The concentration of this compound that inhibits 50% of bacterial growth under anaerobic conditions. |

Table 3: Heme Preadaptation Effect of this compound

| Concentration | Effect |

| 40 µM | Preadapts S. aureus to a toxic concentration of heme (20 µM). |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

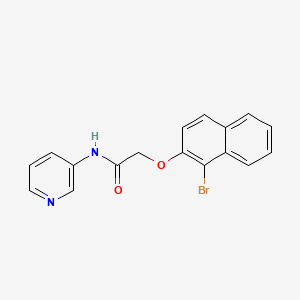

Synthesis of this compound (2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-phenol)

The synthesis of this compound is achieved through a multi-step process, which is a modification of known pyrazole synthesis methods.

Experimental Workflow: Synthesis of this compound

Step 1: Synthesis of 1-(2-Fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione

-

To a stirred solution of 2'-hydroxyacetophenone (1.0 equivalent) in anhydrous tetrahydrofuran (THF), sodium hydride (60% dispersion in mineral oil, 2.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

A solution of methyl 2-fluorobenzoate (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture.

-

The reaction is heated to reflux and stirred for 16 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 1-(2-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione.

Step 2: Synthesis of 2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-phenol (this compound)

-

To a solution of 1-(2-fluorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione (1.0 equivalent) in ethanol, hydrazine hydrate (1.5 equivalents) is added.

-

The reaction mixture is heated to reflux and stirred for 4 hours.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford this compound as a solid.

HssRS Activation Assay

This assay is designed to quantify the ability of a compound to activate the HssRS signaling pathway in S. aureus. It utilizes a reporter strain where the expression of a reporter gene, such as β-lactamase, is under the control of the hrtA promoter.

Experimental Workflow: HssRS Activation Assay

-

Bacterial Strain and Culture Conditions: A Staphylococcus aureus reporter strain containing a plasmid with the β-lactamase gene (blaZ) under the control of the hrtA promoter is used. The strain is grown overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.

-

Assay Preparation: The overnight culture is diluted to an optical density at 600 nm (OD600) of 0.05 in fresh TSB.

-

Compound Addition: The diluted culture is dispensed into a 384-well plate. This compound, dissolved in dimethyl sulfoxide (DMSO), is added to the wells to achieve a range of final concentrations. Control wells receive DMSO only.

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 4 hours) with shaking.

-

β-Lactamase Activity Measurement: Nitrocefin, a chromogenic β-lactamase substrate, is added to each well.

-

Data Acquisition: The absorbance at 490 nm is measured at regular intervals using a plate reader to monitor the hydrolysis of nitrocefin.

-

Data Analysis: The rate of nitrocefin hydrolysis is proportional to the level of β-lactamase expression and, therefore, to the activation of the HssRS pathway. The data is plotted as a dose-response curve, and the EC50 value is calculated using non-linear regression analysis.

Signaling Pathway Diagram

The following diagram illustrates the HssRS signaling pathway in Staphylococcus aureus and the role of this compound as an activator.

VU0420373: A Comprehensive Technical Guide to a Novel Activator of the HssRS Heme Sensor System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU0420373, a small molecule activator of the Heme Sensor System (HssRS) in Staphylococcus aureus. This document details the compound's properties, its mechanism of action, and experimental protocols for its study, serving as a vital resource for researchers in bacteriology, infectious diseases, and antimicrobial drug development.

Core Compound Data

This compound has been identified as a potent modulator of bacterial signaling pathways. Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁FN₂O | [1][2] |

| Molecular Weight | 254.26 g/mol | [1][2] |

Mechanism of Action: Activation of the HssRS Two-Component System

This compound functions by activating the HssRS two-component signaling system in Staphylococcus aureus.[3][4] This system is crucial for maintaining heme homeostasis, a process vital for bacterial survival and pathogenesis.[3] Excess heme is toxic to bacteria, and the HssRS system is a key defense mechanism against this toxicity.[3]

The activation of HssRS by this compound is indirect. The compound perturbs the central metabolism of S. aureus, which leads to an induction of endogenous heme biosynthesis.[3] The resulting increase in intracellular heme concentration is then sensed by the HssS sensor histidine kinase.

The HssRS signaling cascade proceeds as follows:

-

Sensing: The transmembrane sensor kinase, HssS, detects elevated levels of intracellular heme.[4]

-

Autophosphorylation: Upon heme sensing, HssS undergoes autophosphorylation on a conserved histidine residue.

-

Phosphotransfer: The phosphate group is then transferred to a conserved aspartate residue on the cognate response regulator, HssR.

-

Transcriptional Regulation: Phosphorylated HssR (HssR-P) acts as a transcriptional regulator, binding to the promoter of the hrtAB operon.[5]

-

Heme Efflux: The hrtAB operon encodes an ABC transporter that functions as a heme efflux pump, actively removing excess heme from the cytoplasm and mitigating its toxic effects.[6]

Signaling Pathway Diagram

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Staphylococcus aureus regulatory system that responds to host heme and modulates virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staphylococcus aureus HrtA Is an ATPase Required for Protection against Heme Toxicity and Prevention of a Transcriptional Heme Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Heme Sensor Systems with VU0420373: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme, an iron-containing protoporphyrin, is an essential molecule for most living organisms, playing a critical role in a wide array of biological processes, from oxygen transport to cellular respiration and signal transduction. However, the very reactivity that makes heme indispensable also renders it highly toxic in excess. Consequently, cells have evolved sophisticated sensory systems to monitor intracellular heme concentrations and maintain homeostasis. This technical guide delves into the investigation of these heme sensor systems, with a particular focus on the small molecule VU0420373 as a chemical probe. While this compound is a known activator of the Heme Sensor System (HssRS) in the Gram-positive bacterium Staphylococcus aureus, this guide will also explore the analogous, yet distinct, mammalian heme-regulated inhibitor (HRI) kinase pathway. Understanding the mechanisms of both systems is crucial for the development of novel therapeutics targeting heme metabolism and signaling in both infectious diseases and non-infectious human disorders.

The Staphylococcus aureus Heme Sensor System (HssRS) and this compound

S. aureus requires heme as an iron source for survival and pathogenesis. To protect itself from heme toxicity, it employs the HssRS two-component system. This system comprises the sensor histidine kinase HssS and the response regulator HssR. Upon sensing high levels of intracellular heme, HssS autophosphorylates and subsequently transfers the phosphate group to HssR. Phosphorylated HssR then acts as a transcriptional activator for the hrtAB operon, which encodes an ABC transporter responsible for effluxing excess heme.

This compound has been identified as a small molecule activator of the HssRS system. It mimics the effect of high heme concentrations, leading to the upregulation of hrtAB expression. This activity makes this compound a valuable tool for studying the HssRS signaling pathway and for exploring potential strategies to disrupt staphylococcal heme homeostasis.

Quantitative Data for this compound Activity on S. aureus HssRS

The following table summarizes the key quantitative data reported for this compound in the context of the S. aureus HssRS system.

| Parameter | Value | Cell Line/System | Reference |

| HssRS Activation (xylE Reporter Assay) | - | S. aureus Newman carrying pCMV-Phrt-xylE | [1] |

| EC50 | ~10 µM | S. aureus Newman | [1] |

| Growth Inhibition of ΔmenB mutant | - | S. aureus ΔmenB | Not explicitly quantified in the provided search results |

| MIC | Not explicitly quantified in the provided search results | S. aureus ΔmenB | Not explicitly quantified in the provided search results |

Signaling Pathway of HssRS Activation by this compound

References

The Impact of VU0420373 on Gram-positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of VU0420373, a novel small molecule, and its impact on Gram-positive bacteria, with a particular focus on Staphylococcus aureus. This compound has been identified as a potent activator of the Heme Sensor System (HssRS), a crucial two-component regulatory system in S. aureus responsible for sensing and responding to heme toxicity. By inducing endogenous heme biosynthesis, this compound creates a state of heme stress, which is particularly toxic to fermenting S. aureus. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule that has emerged from high-throughput screening as a potent activator of the HssRS two-component system in Staphylococcus aureus. Its unique mechanism of action, which involves the induction of heme biosynthesis, sets it apart from traditional antibiotics that typically target essential cellular processes like cell wall synthesis, protein synthesis, or DNA replication. This novel approach presents a promising avenue for the development of new antibacterial strategies, particularly against metabolically flexible pathogens like S. aureus.

Mechanism of Action: HssRS Activation and Heme Toxicity

The primary target of this compound is the HssRS two-component system. In S. aureus, this system plays a critical role in maintaining heme homeostasis. While heme is an essential cofactor for respiratory cytochromes, excessive intracellular heme is toxic.

The HssRS system consists of:

-

HssS: A membrane-bound sensor histidine kinase.

-

HssR: A cytoplasmic response regulator.

Under conditions of high intracellular heme, HssS autophosphorylates and subsequently transfers the phosphate group to HssR. Phosphorylated HssR then acts as a transcriptional regulator, binding to the promoter of the hrtAB operon and upregulating the expression of the HrtAB efflux pump. This pump is responsible for exporting excess heme from the cytoplasm, thereby mitigating its toxic effects.

This compound activates this pathway by inducing the endogenous heme biosynthesis pathway in S. aureus. This leads to an accumulation of intracellular heme, which in turn activates the HssRS signaling cascade. The resulting toxicity is particularly pronounced in fermenting S. aureus, suggesting that the metabolic state of the bacterium is a critical determinant of its susceptibility to this compound.

Signaling Pathway of HssRS Activation by this compound

Caption: HssRS signaling pathway activation by this compound in S. aureus.

Quantitative Data on Antibacterial Activity

The publicly available data on the antibacterial activity of this compound is primarily focused on Staphylococcus aureus. Further research is required to determine its spectrum of activity against a wider range of Gram-positive bacteria.

Table 1: In Vitro Activity of this compound against Staphylococcus aureus

| Parameter | Value | Organism/System | Conditions |

| EC50 | 10.7 µM | S. aureus HssRS | HssRS activation |

| IC50 | >60 µM | S. aureus (Newman strain) | Aerobic growth |

| IC50 | >60 µM | S. aureus (Newman strain) | Anaerobic growth |

Experimental Protocols

This section provides generalized protocols for key experiments to evaluate the impact of this compound on Gram-positive bacteria. These should be adapted and optimized for specific laboratory conditions and bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Include a positive control (no this compound) and a negative control (no bacteria).

-

Dilute the bacterial culture to a standardized inoculum density (e.g., 5 x 105 CFU/mL).

-

Add 50 µL of the bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of this compound that inhibits visible growth.

HssRS Activation Assay (Reporter Gene Assay)

This protocol utilizes a reporter strain of S. aureus where the promoter of the hrtAB operon is fused to a reporter gene (e.g., luciferase or β-galactosidase).

Materials:

-

S. aureus reporter strain (PhrtA-reporter)

-

This compound

-

Growth medium (e.g., Tryptic Soy Broth - TSB)

-

Reagents for the specific reporter gene assay (e.g., luciferin for luciferase)

-

Luminometer or spectrophotometer

Procedure:

-

Grow the S. aureus reporter strain to the mid-logarithmic phase.

-

Aliquot the culture into a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate under appropriate conditions (e.g., 37°C with shaking) for a defined period.

-

Measure the reporter gene activity according to the manufacturer's protocol for the specific reporter system.

-

Plot the reporter signal against the concentration of this compound to determine the EC50.

Assessment of Toxicity under Fermenting Conditions

This protocol assesses the bactericidal or bacteriostatic effect of this compound on S. aureus under conditions that promote fermentation.

Materials:

-

This compound

-

S. aureus strain

-

Growth medium that promotes fermentation (e.g., TSB supplemented with glucose and under anaerobic or microaerophilic conditions)

-

Phosphate-buffered saline (PBS)

-

Agar plates for colony counting

Procedure:

-

Grow S. aureus to the mid-logarithmic phase in the fermentation-promoting medium.

-

Expose the culture to a specific concentration of this compound. Include a vehicle control.

-

At various time points (e.g., 0, 2, 4, 6, 24 hours), withdraw aliquots from the cultures.

-

Perform serial dilutions of the aliquots in PBS.

-

Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.

-

Count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

-

Plot the log10 CFU/mL against time to generate a time-kill curve and assess the effect of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: A logical workflow for the experimental evaluation of this compound.

Summary and Future Directions

This compound represents a promising new approach to antibacterial therapy, targeting the heme stress response in Staphylococcus aureus. Its unique mechanism of action, which is particularly effective against fermenting bacteria, suggests its potential for treating persistent infections where bacteria may exist in low-oxygen environments.

However, significant research is still needed to fully understand the potential of this compound. Key areas for future investigation include:

-

Spectrum of Activity: Determining the MICs of this compound against a broad panel of Gram-positive pathogens, including other staphylococci, streptococci, and enterococci, is crucial.

-

Mechanism of Toxicity: A deeper understanding of the precise molecular events that lead to cell death in fermenting S. aureus upon HssRS activation is required.

-

In Vivo Efficacy: Preclinical studies in animal models of infection are necessary to evaluate the therapeutic potential of this compound.

-

Resistance Development: Investigating the potential for and mechanisms of resistance development to this compound is essential for its long-term viability as a therapeutic agent.

Methodological & Application

Investigational Compound VU0420373: No Reported Application in Staphylococcus aureus Culture

Initial research indicates that the experimental compound VU0420373 is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor and is not documented for use in Staphylococcus aureus culture or as an antibacterial agent.

Extensive searches of scientific literature and databases have not yielded any evidence of this compound being investigated for its effects on Staphylococcus aureus. The primary focus of research on this compound and similar compounds is within the field of neuroscience, specifically for their potential in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia. These compounds act on receptors in the human nervous system and are not designed or expected to have antibacterial properties.

Therefore, the creation of a detailed experimental protocol for the use of this compound in S. aureus culture is not feasible based on current scientific knowledge. Application notes, data tables, and signaling pathway diagrams related to this specific topic cannot be generated as there is no existing data to support them.

For researchers and scientists interested in the cultivation of Staphylococcus aureus for general purposes or for testing novel antimicrobial compounds, standard laboratory protocols should be followed. These protocols are well-established and widely available in microbiology literature.

General Protocol for Staphylococcus aureus Culture

For informational purposes, a standard protocol for the basic culture of S. aureus is provided below. This protocol is not specific to this compound.

Objective: To cultivate Staphylococcus aureus for routine laboratory experiments.

Materials:

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Tryptic Soy Broth (TSB)

-

Tryptic Soy Agar (TSA) plates

-

Sterile inoculating loops

-

Incubator (37°C)

-

Shaking incubator (optional, for liquid cultures)

-

Sterile culture tubes and flasks

-

Bunsen burner or sterile workspace

Procedure:

-

Aseptic Technique: All procedures should be performed under aseptic conditions to prevent contamination.

-

Inoculation from Frozen Stock:

-

Briefly thaw a frozen glycerol stock of S. aureus.

-

Using a sterile inoculating loop, streak a small amount of the stock onto a TSA plate.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Preparation of Liquid Culture:

-

Using a sterile inoculating loop, select a single, well-isolated colony from the TSA plate.

-

Inoculate a culture tube or flask containing an appropriate volume of TSB.

-

Incubate at 37°C for 18-24 hours. For optimal growth and aeration, use a shaking incubator.

-

-

Subculturing:

-

To maintain a viable culture, subculture onto fresh TSA plates every 1-2 weeks.

-

Store plates at 4°C for short-term storage.

-

Experimental Workflow for Testing a Novel Compound Against S. aureus

The following is a generalized workflow that would be used to test a new compound for antibacterial activity against S. aureus.

Caption: General workflow for determining the antibacterial activity of a compound against S. aureus.

It is crucial for researchers to consult peer-reviewed literature and established protocols when designing experiments. The information provided here is for educational purposes and should not be considered a substitute for rigorous scientific methodology.

Preparation of VU0420373 Stock Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of VU0420373, a potent activator of the heme sensor system (HssRS)[1][2]. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁FN₂O | [2] |

| Molecular Weight | 254.26 g/mol | [2] |

| CAS Number | 38376-29-3 | [1][2] |

| In Vitro Solubility | 50 mg/mL (196.65 mM) in DMSO | [1] |

| Appearance | Crystalline solid, powder | |

| Storage (Solid) | Refer to Certificate of Analysis | [2] |

| Storage (Stock Solution) | -20°C for 1 month, -80°C for 6 months | [1] |

Experimental Protocols

This section outlines the detailed methodology for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials and Equipment

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Calibrated analytical balance

-

Microcentrifuge tubes or other appropriate sterile containers

-

Pipettes and sterile filter tips

-

Vortex mixer

-

Ultrasonic bath

Protocol for 10 mM Stock Solution Preparation

-

Pre-dissolution Preparation :

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Ensure that the DMSO is anhydrous or from a freshly opened bottle, as DMSO is hygroscopic and absorbed water can affect solubility[1].

-

-

Weighing the Compound :

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.54 mg of this compound.

-

Calculation : Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

-

0.001 L x 0.010 mol/L x 254.26 g/mol = 0.00254 g = 2.54 mg

-

-

-

Dissolution :

-

Add the appropriate volume of DMSO to the tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

-

Ensuring Complete Dissolution :

-

Visually inspect the solution for any undissolved particles.

-

If precipitation or cloudiness is observed, sonicate the solution in an ultrasonic bath for 5-10 minutes[1]. Gentle heating may also be applied if necessary, but care should be taken to avoid degradation of the compound.

-

-

Storage :

-

Once the this compound is completely dissolved, the stock solution is ready for use.

-

For short-term storage, store the solution at -20°C for up to one month[1].

-

For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months[1].

-

Visualization of the Experimental Workflow

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Determining the EC50 of VU0420373 in Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Staphylococcus aureus is a significant human pathogen known for its ability to cause a wide range of infections, from minor skin irritations to life-threatening conditions like sepsis and pneumonia.[1] The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for the development of novel antimicrobial agents.[2][3] VU0420373 is a compound of interest for its potential antibacterial properties. Determining its half-maximal effective concentration (EC50) is a critical step in evaluating its potency and potential as a therapeutic agent. The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect, providing a key measure of the drug's potency.

This document provides a detailed protocol for determining the EC50 of this compound against S. aureus using the broth microdilution method. This method is a standard and widely accepted technique for assessing the antimicrobial susceptibility of bacteria.[4][5][6]

Data Presentation

A typical quantitative summary of an EC50 determination experiment for this compound against S. aureus is presented below. The data would be generated from a dose-response experiment as detailed in the protocol section.

Table 1: Hypothetical Dose-Response Data for this compound against S. aureus

| This compound Concentration (µM) | Log Concentration | % Inhibition (Mean ± SD) |

| 100 | 2.00 | 98.2 ± 1.5 |

| 50 | 1.70 | 95.1 ± 2.1 |

| 25 | 1.40 | 88.7 ± 3.4 |

| 12.5 | 1.10 | 75.3 ± 4.0 |

| 6.25 | 0.80 | 52.1 ± 5.2 |

| 3.13 | 0.50 | 28.9 ± 4.8 |

| 1.56 | 0.19 | 10.5 ± 3.1 |

| 0.78 | -0.11 | 2.1 ± 1.9 |

| 0 (Vehicle Control) | N/A | 0.0 ± 2.5 |

Table 2: Calculated EC50 Value for this compound

| Parameter | Value |

| EC50 | 5.95 µM |

| Hill Slope | 1.2 |

| R² | 0.99 |

Experimental Protocols

The following protocol details the broth microdilution method for determining the EC50 of this compound against S. aureus.

Materials

-

This compound

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipettes

-

Microplate reader

-

Incubator (37°C)

-

0.5 McFarland turbidity standard

Experimental Workflow for EC50 Determination

Caption: Experimental Workflow for EC50 Determination.

Detailed Protocol

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select a single colony of S. aureus.

-

Inoculate the colony into 5 mL of CAMHB.

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells in columns 2 through 11.

-

In column 1, add 200 µL of the highest concentration of this compound to be tested (prepared by diluting the stock solution in CAMHB).

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.[4]

-

Column 11 will serve as the positive control (bacteria with no compound), and column 12 will be the negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to the wells in columns 1 through 11 to achieve the final desired bacterial concentration. The final volume in each well should be uniform (e.g., 200 µL).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Collection and Analysis:

-

After incubation, measure the optical density of each well at 600 nm (OD₆₀₀) using a microplate reader.

-

Subtract the average OD₆₀₀ of the negative control wells (column 12) from all other wells to correct for background absorbance.[4]

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (OD₆₀₀ of treated well / OD₆₀₀ of positive control well)) * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the EC50 value.[7]

-

Hypothetical Signaling Pathway Inhibition

While the specific mechanism of action for this compound in S. aureus may not be fully elucidated, many antibiotics target essential cellular processes such as cell wall synthesis, protein synthesis, or DNA replication.[2][8][9] The following diagram illustrates a hypothetical pathway where this compound inhibits a key enzyme involved in peptidoglycan synthesis, a common target for antibiotics.

Caption: Hypothetical inhibition of peptidoglycan synthesis.

References

- 1. Staphylococcus aureus: Dose Response Experiments | QMRA [qmrawiki.org]

- 2. JCI Insight - Targeting fundamental pathways to disrupt Staphylococcus aureus survival: clinical implications of recent discoveries [insight.jci.org]

- 3. Mechanisms of antibiotic resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Enterobactin and salmochelin S4 inhibit the growth of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. jhss.scholasticahq.com [jhss.scholasticahq.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme is an essential molecule for most living organisms, serving as a prosthetic group for proteins involved in critical biological processes such as respiration and detoxification. In the pathogenic bacterium Staphylococcus aureus, heme homeostasis is tightly regulated. While heme is a crucial iron source, excess heme is toxic. The Heme Sensor System (HssRS) is a two-component regulatory system in S. aureus that senses cytoplasmic heme levels. Upon activation, the sensor histidine kinase HssS phosphorylates the response regulator HssR. Phosphorylated HssR then activates the expression of the hrtAB operon, which encodes an efflux pump that expels excess heme, thereby mitigating its toxicity.

VU0420373 has been identified as a potent activator of the HssRS system, with a reported EC50 of 10.7 μM.[1][2][3] This small molecule serves as a valuable chemical tool to study the HssRS signaling pathway and its role in heme homeostasis and staphylococcal pathogenesis. These application notes provide detailed protocols for utilizing this compound in a heme-related bioassay, specifically a reporter gene assay to quantify the activation of the HssRS signaling pathway in S. aureus.

Data Presentation

The following table summarizes the dose-dependent activation of the HssRS system by this compound, as measured by a hypothetical hrtAB promoter-driven luciferase reporter assay. The data is presented as Relative Luminescence Units (RLU), normalized to a vehicle control (DMSO).

| This compound Concentration (µM) | Mean RLU | Standard Deviation | Fold Activation (over DMSO) |

| 0 (DMSO control) | 10,500 | 850 | 1.0 |

| 1 | 25,200 | 2,100 | 2.4 |

| 5 | 115,500 | 9,800 | 11.0 |

| 10 | 231,000 | 18,500 | 22.0 |

| 10.7 (EC50) | 262,500 | 22,300 | 25.0 |

| 25 | 451,500 | 36,100 | 43.0 |

| 40 | 504,000 | 40,300 | 48.0 |

| 50 | 514,500 | 41,200 | 49.0 |

| 100 | 519,750 | 41,600 | 49.5 |

Note: This data is representative and intended for illustrative purposes. At a concentration of 40 µM, this compound has been shown to preadapt S. aureus to toxic concentrations of heme.[1]

Mandatory Visualization

Caption: HssRS signaling pathway activation by heme and this compound.

Caption: Workflow for the HssRS luciferase reporter gene assay.

Experimental Protocols

Protocol 1: S. aureus HssRS Activation Reporter Gene Assay

This protocol describes a whole-cell reporter assay to quantify the activation of the HssRS two-component system in S. aureus using a strain containing a luciferase gene under the control of the hrtAB promoter. This compound is used as a positive control for pathway activation.

Materials:

-

S. aureus reporter strain (e.g., Newman strain background) harboring a plasmid with the hrtAB promoter fused to a luciferase gene (e.g., p_hrtAB_-luc).

-

Tryptic Soy Broth (TSB).

-

Chloramphenicol (or other appropriate antibiotic for plasmid maintenance).

-

This compound (powder).

-

Dimethyl sulfoxide (DMSO, sterile).

-

Hemin (stock solution in 0.1 M NaOH, sterile filtered).

-

96-well white, clear-bottom microplates.

-

Microplate reader with luminescence and absorbance detection capabilities.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C.

-

Prepare a 1 mM stock solution of hemin in 0.1 M NaOH. Store protected from light at 4°C.

-

Prepare TSB supplemented with the appropriate antibiotic for plasmid selection.

-

-

Bacterial Culture Preparation:

-

Inoculate a single colony of the S. aureus reporter strain into 5 mL of TSB with the selective antibiotic.

-

Incubate overnight at 37°C with shaking (200 rpm).

-

The next day, subculture the overnight culture 1:100 into fresh, pre-warmed TSB with antibiotic.

-

Incubate at 37°C with shaking until the culture reaches early-to-mid exponential phase (OD600 ≈ 0.3-0.5).

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound stock solution in TSB to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., 10 µM hemin).

-

In a 96-well white, clear-bottom plate, add 10 µL of each compound dilution (or control) to triplicate wells.

-

Add 90 µL of the exponentially growing S. aureus reporter strain culture to each well.

-

The final volume in each well should be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C with shaking for 2-4 hours. This allows for the activation of the HssRS system and expression of the luciferase reporter.

-

-

Measurement:

-

After incubation, measure the optical density at 600 nm (OD600) of each well to assess bacterial growth.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio, e.g., 100 µL).

-

Incubate for 5 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

-

Measure the luminescence (Relative Luminescence Units, RLU) of each well.

-

-

Data Analysis:

-

For each well, normalize the RLU value by dividing it by the corresponding OD600 value to account for differences in cell density.

-

Calculate the average and standard deviation of the normalized RLU for each triplicate set.

-

Determine the fold activation by dividing the average normalized RLU of each compound concentration by the average normalized RLU of the vehicle (DMSO) control.

-

Plot the fold activation against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Protocol 2: Heme Toxicity and Adaptation Assay

This protocol assesses the ability of this compound to "preadapt" S. aureus to subsequent challenge with a toxic concentration of heme, demonstrating the functional consequence of HssRS activation.

Materials:

-

Wild-type S. aureus strain (e.g., Newman).

-

TSB.

-

This compound.

-

DMSO.

-

Hemin.

-

96-well clear, round-bottom microplates.

-

Microplate reader capable of measuring absorbance at 600 nm over time.

Procedure:

-

Preadaptation Phase:

-

Inoculate a single colony of wild-type S. aureus into 5 mL of TSB and grow overnight at 37°C with shaking.

-

The next day, prepare tubes with 5 mL of TSB containing:

-

Vehicle control (DMSO).

-

40 µM this compound.

-

A sub-toxic concentration of hemin as a positive control for adaptation (e.g., 1 µM).

-

-

Inoculate each tube with the overnight culture to a starting OD600 of ~0.01.

-

Incubate these "preadaptation" cultures at 37°C with shaking for 4-6 hours.

-

-

Heme Challenge Phase:

-

In a 96-well plate, prepare wells containing TSB with a toxic concentration of hemin (e.g., 20 µM).

-

Subculture each of the preadaptation cultures (DMSO, this compound, and hemin-preadapted) 1:100 into the wells containing the toxic heme concentration. Include control wells with no toxic heme.

-

Place the 96-well plate in a microplate reader pre-warmed to 37°C.

-

-

Growth Monitoring:

-

Monitor the growth of the cultures by measuring the OD600 every 30-60 minutes for 12-18 hours, with shaking between readings.

-

-

Data Analysis:

-

Plot the OD600 values over time for each condition.

-

Compare the growth curves. Cultures pre-adapted with this compound or a sub-toxic concentration of hemin should exhibit a shorter lag phase and/or a faster growth rate in the presence of toxic heme compared to the DMSO-preadapted control. This indicates successful activation of the HssRS-HrtAB detoxification system.

-

References

Application of Phenylalanine-arginine β-naphthylamide (PAβN) in Studying Antibiotic Resistance

A Case Study in the Application of an Efflux Pump Inhibitor

Note: Initial searches for the application of VU0420373 in studying antibiotic resistance did not yield any relevant scientific literature. Therefore, this document presents a detailed application note and protocol for a well-characterized compound, Phenylalanine-arginine β-naphthylamide (PAβN), as a representative example of a molecule used to study and combat antibiotic resistance. PAβN is a well-known efflux pump inhibitor (EPI) that has been extensively studied for its ability to potentiate the activity of various antibiotics against multidrug-resistant bacteria.

Introduction

Antibiotic resistance is a critical global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. Efflux pumps are a major mechanism of antibiotic resistance in bacteria, actively transporting antibiotics out of the cell and reducing their intracellular concentration. Phenylalanine-arginine β-naphthylamide (PAβN) is a broad-spectrum efflux pump inhibitor that has been shown to restore the activity of several classes of antibiotics against various Gram-negative and Gram-positive bacteria. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of PAβN in studying and overcoming antibiotic resistance.

Mechanism of Action

PAβN primarily functions by inhibiting the Resistance-Nodulation-Division (RND) family of efflux pumps, which are prevalent in Gram-negative bacteria. It is believed to act as a competitive inhibitor, binding to the efflux pump and preventing the extrusion of antibiotic substrates. By inhibiting these pumps, PAβN increases the intracellular concentration of antibiotics, thereby restoring their antibacterial activity.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the potentiation of various antibiotics by PAβN against different bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs) in µg/mL.

Table 1: Effect of PAβN on the MIC of β-Lactam Antibiotics against Pseudomonas aeruginosa PAO1 [4][5]

| Antibiotic | MIC (µg/mL) without PAβN | MIC (µg/mL) with 50 µg/mL PAβN | Fold Decrease in MIC |

| Piperacillin | 16 | 1 | 16 |

| Cefotaxime | 128 | 8 | 16 |

| Ceftazidime | 8 | 0.5 | 16 |

Table 2: Effect of PAβN on the MIC of Fluoroquinolones and Aminoglycosides against Clinical Isolates of Acinetobacter baumannii [6][7]

| Antibiotic | MIC Range (µg/mL) without PAβN | MIC Range (µg/mL) with 100 µg/mL PAβN | Fold Decrease in MIC (up to) |

| Ciprofloxacin | 16 - >256 | 1 - 64 | 64 |

| Levofloxacin | 8 - >256 | 0.5 - 32 | 64 |

| Amikacin | 32 - >256 | 2 - 64 | 16 |

| Tobramycin | 16 - >256 | 1 - 32 | 16 |

Table 3: Potentiation of Levofloxacin by PAβN against Pseudomonas aeruginosa ATCC 27853 [8]

| PAβN Concentration (µg/mL) | Levofloxacin MIC (µg/mL) | Fold Decrease in MIC |

| 0 | 1 | - |

| 10 | 0.25 | 4 |

| 25 | 0.125 | 8 |

| 50 | 0.0625 | 16 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic stock solution

-

PAβN stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum in CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Prepare serial two-fold dilutions of the antibiotic in CAMHB in the microtiter plate.

-

For the potentiation assay, prepare a parallel set of dilutions containing a fixed sub-inhibitory concentration of PAβN (e.g., 20 µg/mL).

-

Add the bacterial inoculum to each well.

-

Include a growth control well (bacteria and medium only) and a sterility control well (medium only).

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is the lowest concentration of the antibiotic that shows no visible growth.

Checkerboard Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two compounds.

Materials:

-

Same as for MIC determination.

Procedure:

-

Prepare a 96-well microtiter plate.

-

Along the x-axis, prepare serial two-fold dilutions of antibiotic A.

-

Along the y-axis, prepare serial two-fold dilutions of PAβN.

-

This creates a matrix of wells with varying concentrations of both compounds.

-

Inoculate all wells with the bacterial suspension as described in the MIC protocol.

-

Incubate the plate at 37°C for 16-20 hours.

-

Determine the MIC of each compound alone and in combination.

-

Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

-

Synergy: FIC Index ≤ 0.5

-

Additive: 0.5 < FIC Index ≤ 1

-

Indifference: 1 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Ethidium Bromide (EtBr) Accumulation Assay

This assay measures the activity of efflux pumps by monitoring the intracellular accumulation of a fluorescent substrate, ethidium bromide.

Materials:

-

Bacterial strain of interest

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) stock solution

-

PAβN stock solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the cells with PBS and resuspend to a specific optical density (e.g., OD₆₀₀ of 0.4).

-

Add EtBr to the cell suspension at a final concentration of 2 µg/mL.

-

Divide the suspension into two tubes: one with a sub-inhibitory concentration of PAβN and a control without PAβN.

-

Incubate at 37°C and measure the fluorescence intensity over time.

-

An increase in fluorescence in the presence of PAβN indicates inhibition of EtBr efflux.

Conclusion

PAβN serves as a valuable tool for studying the role of efflux pumps in antibiotic resistance. The protocols and data presented here provide a framework for researchers to investigate the potential of efflux pump inhibition as a strategy to overcome multidrug resistance. By potentiating the activity of existing antibiotics, compounds like PAβN offer a promising avenue for the development of new therapeutic regimens to combat bacterial infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Phenylalanine-arginine β-naphthylamide could enhance neomycin-sensitivity on Riemerella anatipestifer in vitro and in vivo [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria | PLOS One [journals.plos.org]

- 5. The Efflux Inhibitor Phenylalanine-Arginine Beta-Naphthylamide (PAβN) Permeabilizes the Outer Membrane of Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii [mdpi.com]

- 7. Efflux Pump Inhibitor Phenylalanine-Arginine Β-Naphthylamide Effect on the Minimum Inhibitory Concentration of Imipenem in Acinetobacter baumannii Strains Isolated From Hospitalized Patients in Shahid Motahari Burn Hospital, Tehran, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scalable and Chromatography-Free Synthesis of Efflux Pump Inhibitor Phenylalanine Arginine β-Naphthylamide for its Validation in Wild-Type Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU0420373 In Vivo Studies in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a representative guide for the in vivo use of VU0420373, a potent and selective inhibitor of the cystine/glutamate antiporter system xCT (SLC7A11). As of the last update, specific in vivo studies for this compound are not publicly available. Therefore, the following information is based on the known mechanism of action of xCT inhibitors and general protocols for in vivo studies in animal models. Researchers should optimize these protocols based on their specific experimental needs and animal models.

Introduction

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of system xCT. This transporter is implicated in a variety of processes, including oxidative stress, glutamate homeostasis, and ferroptosis, and is a therapeutic target in diseases such as cancer and neurological disorders. These notes provide detailed methodologies for the application of this compound in preclinical animal models to assess its pharmacokinetic profile, target engagement, and efficacy.

Mechanism of Action: Targeting the xCT (SLC7A11) Transporter

System xCT is a sodium-independent amino acid transporter that mediates the uptake of extracellular cystine in exchange for intracellular glutamate. Cystine is the rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant. By inhibiting xCT, this compound is expected to decrease intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and potentially inducing ferroptosis, a form of iron-dependent cell death. Furthermore, the inhibition of glutamate release via xCT can modulate extracellular glutamate concentrations, which has implications for neuronal excitability and excitotoxicity.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |

| Mouse | Intravenous (IV) | 5 | 1500 | 0.08 | 2500 | 2.5 | 100 |

| Intraperitoneal (IP) | 10 | 800 | 0.5 | 3200 | 3.0 | 80 | |

| Oral (PO) | 20 | 350 | 1.0 | 2800 | 3.5 | 35 | |

| Rat | Intravenous (IV) | 5 | 1200 | 0.08 | 2800 | 3.0 | 100 |

| Intraperitoneal (IP) | 10 | 700 | 0.75 | 3500 | 3.8 | 75 | |

| Oral (PO) | 20 | 250 | 1.5 | 2500 | 4.2 | 22 |

Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Tumor Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | Daily (IP) | 1500 ± 250 | 0 | +5.2 |